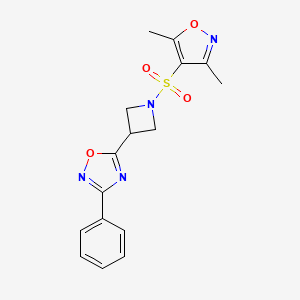![molecular formula C15H19N3OS B2524557 (E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide CAS No. 392245-12-4](/img/structure/B2524557.png)
(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide” is a compound that has been used in research. It is a benzothiazole-based compound .
Synthesis Analysis
The compound has been synthesized for the detection of Cu 2+. The limit of detection for Cu 2+ was determined to be 3.3 μM .
Molecular Structure Analysis
The compound is a benzothiazole-based chemosensor . The structure of the compound includes a benzothiazole group .
Chemical Reactions Analysis
The compound has been used as a chemosensor for the detection of Cu 2+. It could detect Cu 2+ with an “off-on” fluorescent response from colorless to yellow irrespective of the presence of other cations .
Applications De Recherche Scientifique
Pharmacological Applications
Research studies have identified that thiazole derivatives, closely related to the specified compound, exhibit significant pharmacological activities. For instance, compounds synthesized from thiazole frameworks have been evaluated for their anticancer potency against various cancer cell lines, including human breast adenocarcinoma and human lung carcinoma, demonstrating notable antitumor efficiency and apoptosis induction capabilities (Turan-Zitouni et al., 2018). Furthermore, thiazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities, showing significant inhibitory effects against various microbial strains (Bonde & Gaikwad, 2004).
Molecular Synthesis and Characterization
The synthesis and characterization of thiazole derivatives have been extensively explored, contributing to the development of novel molecules with potential applications in various fields. Studies have demonstrated the synthesis of thiazole and its derivatives through different synthetic routes, leading to compounds with varied biological activities (Anbazhagan & Sankaran, 2013). These synthetic methodologies not only expand the chemical space of thiazole derivatives but also provide insights into structure-activity relationships, aiding in the design of more effective molecules.
Analytical Applications
Thiazole derivatives have been utilized as chemosensors for detecting various ions and molecules. For example, coumarin benzothiazole derivatives have been synthesized and investigated for their photophysical properties and recognition capabilities for cyanide anions. These compounds exhibit significant changes in fluorescence upon interaction with cyanide, demonstrating their potential as sensitive and selective chemosensors (Wang et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-18-12-9-5-6-10-13(12)20-15(18)17-16-14(19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,16,19)/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAAIHSZJVFTCV-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)
![(3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2524482.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2524487.png)


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2524492.png)
![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2524496.png)
